molecular formula C24H19F2N5O2S B11404817 N,6-bis(4-fluorophenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N,6-bis(4-fluorophenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11404817
M. Wt: 479.5 g/mol
InChI Key: BBTXXKHLYPXEHD-UHFFFAOYSA-N
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Description

“N,6-BIS(4-FLUOROPHENYL)-3-(PHENOXYMETHYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE” is a synthetic compound that belongs to the class of triazolothiadiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triazolothiadiazine derivatives typically involves the cyclization of appropriate hydrazides with thiocarbonyl compounds. The specific synthetic route for “N,6-BIS(4-FLUOROPHENYL)-3-(PHENOXYMETHYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE” would involve:

    Starting Materials: Appropriate hydrazides and thiocarbonyl compounds.

    Reaction Conditions: Cyclization reactions often require acidic or basic conditions, elevated temperatures, and specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazine ring.

    Reduction: Reduction reactions could target the triazole or thiadiazine rings.

    Substitution: Substitution reactions may occur at the phenyl rings or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Halogenation or nitration reagents could be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Triazolothiadiazine derivatives may serve as catalysts in various organic reactions.

    Material Science: These compounds could be used in the development of new materials with specific properties.

Biology and Medicine

    Antimicrobial Agents: Potential use as antimicrobial agents due to their ability to inhibit bacterial and fungal growth.

    Anticancer Agents: Research may explore their potential as anticancer agents by targeting specific cellular pathways.

Industry

    Agriculture: Possible applications as pesticides or herbicides.

    Pharmaceuticals: Development of new drugs with specific therapeutic effects.

Mechanism of Action

The mechanism of action for “N,6-BIS(4-FLUOROPHENYL)-3-(PHENOXYMETHYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE” would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to the observed biological effects. Detailed studies would be required to elucidate the exact pathways and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    Triazolothiadiazine Derivatives: Other compounds in this class with similar structures and potential biological activities.

    Fluorophenyl Derivatives: Compounds containing fluorophenyl groups that may exhibit similar chemical reactivity and biological effects.

Uniqueness

The uniqueness of “N,6-BIS(4-FLUOROPHENYL)-3-(PHENOXYMETHYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE” lies in its specific combination of functional groups and ring structures, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C24H19F2N5O2S

Molecular Weight

479.5 g/mol

IUPAC Name

N,6-bis(4-fluorophenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C24H19F2N5O2S/c25-16-8-6-15(7-9-16)21-22(23(32)27-18-12-10-17(26)11-13-18)34-24-29-28-20(31(24)30-21)14-33-19-4-2-1-3-5-19/h1-13,21-22,30H,14H2,(H,27,32)

InChI Key

BBTXXKHLYPXEHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=NN=C3N2NC(C(S3)C(=O)NC4=CC=C(C=C4)F)C5=CC=C(C=C5)F

Origin of Product

United States

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